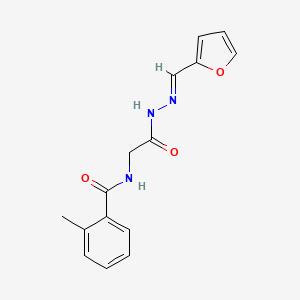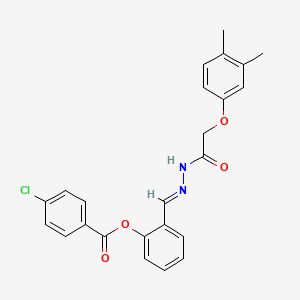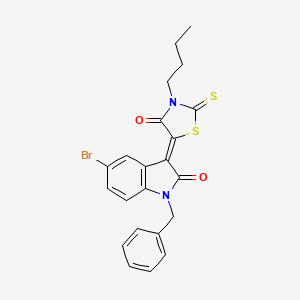
N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-methylbenzamide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a furan ring, a hydrazine linkage, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-methylbenzamide typically involves a multi-step process:
Formation of the Hydrazone: The initial step involves the condensation of furan-2-carbaldehyde with hydrazine hydrate to form furan-2-ylmethylenehydrazine.
Acylation: The resulting hydrazone is then acylated with 2-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product.
The reaction conditions generally require controlled temperatures (0-5°C for the condensation step and room temperature for the acylation step) and inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial synthesis to ensure sustainability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound can be used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage and catalysis.
Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Mécanisme D'action
The mechanism of action of N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-methylbenzamide involves its interaction with biological macromolecules:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, disrupting their normal function.
Pathways Involved: It may induce apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species (ROS).
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)benzamide: Lacks the methyl group on the benzamide moiety.
N-(2-(2-(Thiophene-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-methylbenzamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
N-(2-(2-(Furan-2-ylmethylene)hydrazinyl)-2-oxoethyl)-2-methylbenzamide is unique due to the presence of both the furan ring and the methyl-substituted benzamide moiety, which confer distinct chemical and biological properties. The furan ring enhances its reactivity and potential for forming coordination complexes, while the methyl group can influence its solubility and interaction with biological targets.
Propriétés
Numéro CAS |
444098-45-7 |
|---|---|
Formule moléculaire |
C15H15N3O3 |
Poids moléculaire |
285.30 g/mol |
Nom IUPAC |
N-[2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoethyl]-2-methylbenzamide |
InChI |
InChI=1S/C15H15N3O3/c1-11-5-2-3-7-13(11)15(20)16-10-14(19)18-17-9-12-6-4-8-21-12/h2-9H,10H2,1H3,(H,16,20)(H,18,19)/b17-9+ |
Clé InChI |
KQTRZCFFCWPYJE-RQZCQDPDSA-N |
SMILES isomérique |
CC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C2=CC=CO2 |
SMILES canonique |
CC1=CC=CC=C1C(=O)NCC(=O)NN=CC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-1-(3-bromophenyl)ethylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12016958.png)
![N'-[(E)-(2-butoxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B12016967.png)

![(5Z)-3-sec-butyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016979.png)

![[2-ethoxy-4-[(E)-(2-naphthalen-1-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate](/img/structure/B12016991.png)

![ethyl (2Z)-2-(3-bromobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12016999.png)






